

An In-depth Technical Guide to the Spectral Data of 1-Methylquinolinium Iodide

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Compound of Interest

Compound Name: *1-Methylquinolinium iodide*

Cat. No.: *B1211908*

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This technical guide provides a comprehensive analysis of the spectral data for **1-Methylquinolinium iodide**, a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectroscopic characterization and the underlying principles governing the experimental methodologies.

Introduction

1-Methylquinolinium iodide ($C_{10}H_{10}IN$) is a heterocyclic organic compound featuring a quinoline core with a quaternized nitrogen atom. This permanent positive charge significantly influences its chemical and physical properties, making spectroscopic analysis a cornerstone for its identification, purity assessment, and structural elucidation. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data of **1-Methylquinolinium iodide**, providing not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results.

Synthesis of 1-Methylquinolinium Iodide

The synthesis of **1-Methylquinolinium iodide** is a classic example of a bimolecular nucleophilic substitution (SN_2) reaction.^{[1][2][3]} The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.

Experimental Protocol: Synthesis

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
- Addition of Reagent: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, **1-Methylquinolinium iodide**, will precipitate out of the solution as a solid.
- Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
- Drying: Dry the purified **1-Methylquinolinium iodide** under vacuum to obtain a crystalline solid.

Rationale for Experimental Choices

- SN2 Mechanism: The choice of a primary alkyl halide (methyl iodide) and a good nucleophile (quinoline) favors the SN2 pathway, leading to a clean and efficient reaction.[4]
- Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the quinoline nitrogen.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-Methylquinolinium iodide** in solution.[5] Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-Methylquinolinium iodide** is characterized by distinct signals for the aromatic protons of the quinoline ring and the methyl protons. The quaternization of the nitrogen atom leads to a significant downfield shift of the protons on the heterocyclic ring due to the increased electron-withdrawing effect.

Table 1: ^1H NMR Spectral Data for **1-Methylquinolinium Iodide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	d	1H	H-2
~9.0	d	1H	H-4
~8.5	d	1H	H-8
~8.3	d	1H	H-5
~8.2	t	1H	H-7
~8.0	t	1H	H-6
~7.8	dd	1H	H-3
~4.8	s	3H	N-CH ₃

Note: Exact chemical shifts can vary depending on the solvent and concentration.[\[6\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ^1H NMR, the carbon atoms of the quinolinium ring are deshielded due to the positive charge on the nitrogen.

Table 2: ^{13}C NMR Spectral Data for **1-Methylquinolinium Iodide**

Chemical Shift (δ , ppm)	Assignment
~155	C-2
~148	C-9
~145	C-4
~136	C-7
~130	C-5
~130	C-10
~129	C-6
~122	C-3
~118	C-8
~45	N-CH ₃

Note: These are approximate chemical shift values. Unambiguous assignment often requires 2D NMR techniques.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methylquinolinium iodide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.[\[11\]](#)
- Instrument Parameters: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
- Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation and Causality

- Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the quinoline ring, causing the protons and carbons, especially those closer to the nitrogen (e.g., H-2, H-4, C-2, C-9), to be significantly deshielded and appear at a lower field (higher ppm values).[\[12\]](#)
- Solvent Choice: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[\[5\]](#) The polarity of the solvent can influence the degree of ion pairing and thus affect the chemical shifts.[\[13\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **1-Methylquinolinium iodide** by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data

Table 3: Key FTIR Absorption Bands for **1-Methylquinolinium Iodide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
1620-1580	Strong	C=C and C=N stretching (aromatic ring)
1500-1400	Medium-Strong	Aromatic ring skeletal vibrations
~1470	Medium	C-H bending (aliphatic, N-CH ₃)
850-750	Strong	C-H out-of-plane bending (aromatic)

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount of **1-Methylquinolinium iodide** (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Rationale for Experimental Choices

- KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range ($4000\text{-}400\text{ cm}^{-1}$) and does not produce interfering absorption bands.[14][15][16][17][18] It acts as a solid-state solvent, allowing for the analysis of solid samples.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **1-Methylquinolinium iodide** molecule. The conjugated π -system of the quinoline ring gives rise to characteristic absorption bands.

UV-Vis Spectral Data

The UV-Vis spectrum of **1-Methylquinolinium iodide** in a polar solvent like water or ethanol typically shows two main absorption bands.

Table 4: UV-Vis Absorption Data for **1-Methylquinolinium Iodide**

λ_{max} (nm)	Molar Absorptivity (ϵ , L mol $^{-1}$ cm $^{-1}$)	Electronic Transition
~240	High	$\pi \rightarrow \pi$
~320	Low	$n \rightarrow \pi$

Note: The exact λ_{max} and ϵ values can be influenced by the solvent.[19]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **1-Methylquinolinium iodide** in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
- Cuvette: Use a quartz cuvette for measurements in the UV region.
- Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Baseline Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Interpretation and Causality

- $\pi \rightarrow \pi^*$ Transitions: The high-energy absorption band around 240 nm is attributed to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic quinoline ring system.[20]
- $n \rightarrow \pi^*$ Transitions: The lower-energy, less intense band around 320 nm is likely due to $n \rightarrow \pi^*$ transitions involving the non-bonding electrons of the nitrogen atom.[19]
- Solvent Effects: The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of **1-Methylquinolinium iodide**. Due to its ionic nature, electrospray ionization (ESI) is the most suitable method.

Mass Spectral Data

In positive-ion mode ESI-MS, **1-Methylquinolinium iodide** will be detected as the 1-methylquinolinium cation.

Table 5: Mass Spectrometry Data for **1-Methylquinolinium Iodide**

m/z (Daltons)	Ion
144.08	$[C_{10}H_{10}N]^+$

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

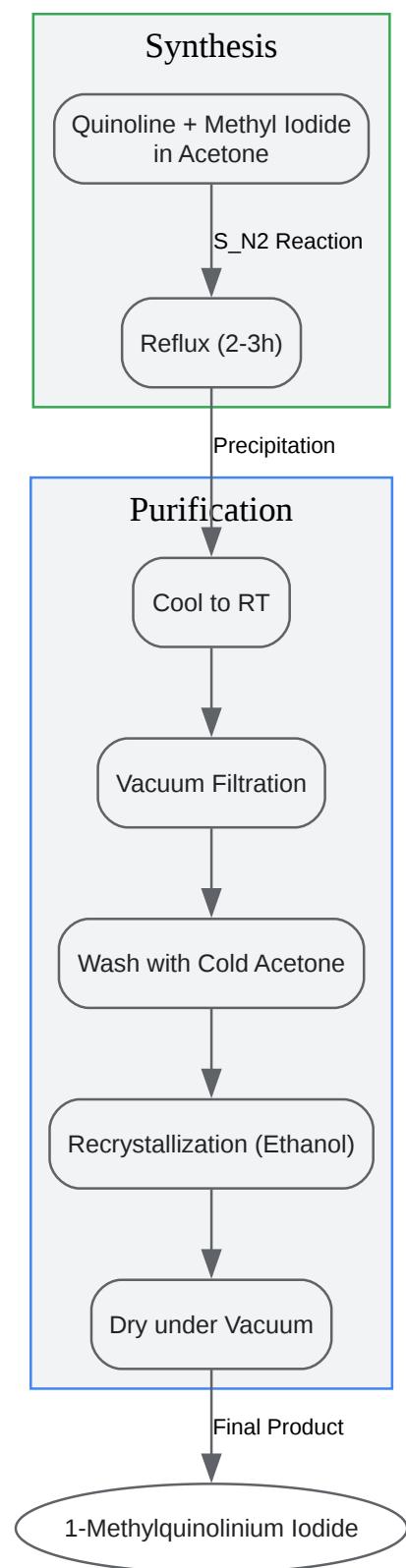
- Sample Preparation: Prepare a dilute solution of **1-Methylquinolinium iodide** in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.
- Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

Interpretation and Causality

- Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, resulting in little to no fragmentation and a prominent molecular ion peak.[\[21\]](#)[\[22\]](#)[\[23\]](#) [\[24\]](#) This is ideal for confirming the molecular weight of the cation.
- Fragmentation Analysis: While ESI itself causes minimal fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the $[C_{10}H_{10}N]^+$ ion. The resulting fragmentation pattern can provide valuable structural information.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Visualization of Workflows

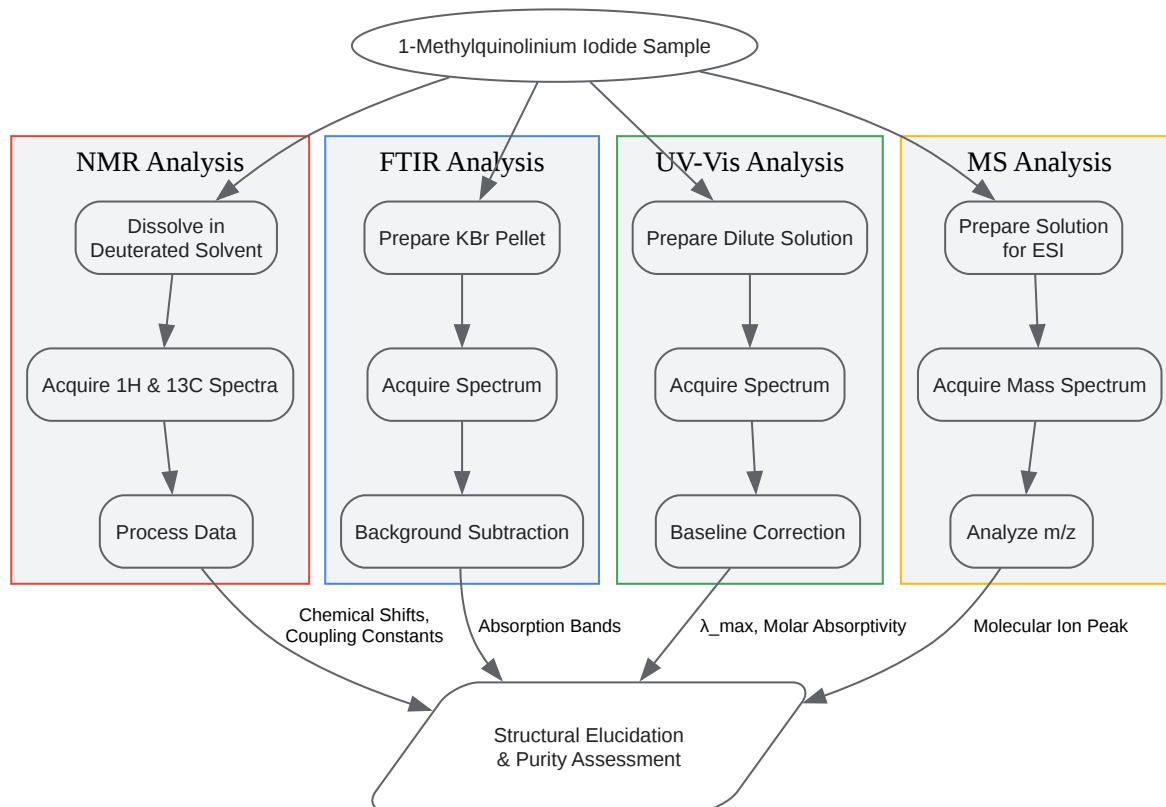
Synthesis and Purification Workflow



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Caption: Synthesis and purification workflow for **1-Methylquinolinium iodide**.

Spectroscopic Analysis Workflow



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